![molecular formula C13H21N3O4S B4236505 4-{[(diethylamino)carbonyl]amino}-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B4236505.png)
4-{[(diethylamino)carbonyl]amino}-N-(2-hydroxyethyl)benzenesulfonamide
Overview
Description
4-{[(diethylamino)carbonyl]amino}-N-(2-hydroxyethyl)benzenesulfonamide, commonly known as DABCYL, is a fluorescent quencher that is widely used in scientific research applications. DABCYL is a sulfonamide-based molecule that has a unique structure, making it an important tool in various biological and chemical assays.
Mechanism of Action
DABCYL works by quenching the fluorescence of a nearby fluorophore. When DABCYL is in close proximity to a fluorophore, it absorbs the energy emitted by the fluorophore, effectively quenching its fluorescence. This mechanism of action makes DABCYL an important tool in various fluorescence-based assays.
Biochemical and Physiological Effects:
DABCYL has no known biochemical or physiological effects. It is a non-toxic molecule that is safe for use in laboratory settings.
Advantages and Limitations for Lab Experiments
The advantages of using DABCYL in laboratory experiments include its high sensitivity, low background fluorescence, and ease of use. DABCYL is also a relatively inexpensive reagent, making it accessible to researchers on a budget.
The limitations of using DABCYL in laboratory experiments include its limited versatility and its inability to be used in certain assays. DABCYL is also sensitive to pH and temperature changes, which can affect its fluorescence quenching ability.
Future Directions
There are several future directions for the use of DABCYL in scientific research. One potential direction is the development of new biosensors using DABCYL as a fluorescent quencher. Another potential direction is the use of DABCYL in the development of new fluorescence-based assays for the detection of various analytes. Additionally, the use of DABCYL in the development of new fluorescent probes for imaging applications is an area of active research.
Scientific Research Applications
DABCYL is widely used as a fluorescent quencher in various biological and chemical assays. It is commonly used in DNA sequencing, protein-protein interaction studies, and enzyme kinetics studies. DABCYL is also used in the development of biosensors for the detection of various analytes.
properties
IUPAC Name |
1,1-diethyl-3-[4-(2-hydroxyethylsulfamoyl)phenyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-3-16(4-2)13(18)15-11-5-7-12(8-6-11)21(19,20)14-9-10-17/h5-8,14,17H,3-4,9-10H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPTWXOFLZYGHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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